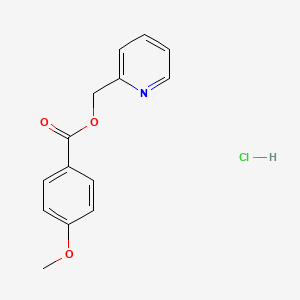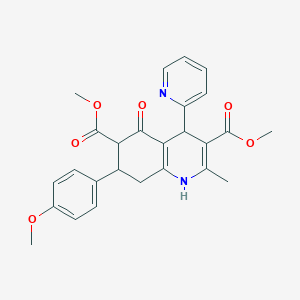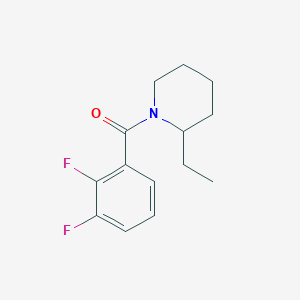![molecular formula C21H24N4O3 B4055365 N-allyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4055365.png)
N-allyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Vue d'ensemble
Description
N-allyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18484064 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Repurposing in Neglected Tropical Diseases
N-allyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline derivatives have been explored for their potential in treating neglected tropical diseases, particularly visceral leishmaniasis. The study on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, a related compound, demonstrated efficacy against Leishmania donovani in mouse models. This research highlights the possibility of repurposing these compounds for diseases other than their initial target, tuberculosis (Thompson et al., 2016).
Solvolysis Studies
The solvolysis of similar allyl derivatives has been investigated to understand their reaction mechanisms and kinetics. For instance, the solvolysis of 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, an analogous compound, provided insights into the electron-withdrawing effects of certain groups and the ionization processes involved in these reactions (Jursic et al., 1986).
Palladium-Catalyzed Allylation
Research has also focused on the palladium-catalyzed allylation of acidic anilines, including nitroanilines, which are structurally similar to this compound. These studies have significant implications for the synthesis of complex organic molecules and understanding the stereochemical outcomes of such reactions (Moreno‐Mañas et al., 1998).
Antibacterial Applications
Compounds with similar structural features have been synthesized and evaluated for their antibacterial properties. For example, a series of thiadiazole derivatives showed promising activity against various bacteria. This line of research may provide new avenues for developing antibacterial agents (Foroumadi et al., 2004).
Synthesis and Characterization of Novel Monomers
Research into novel benzoxazine monomers containing allyl groups, which bear resemblance to the structure of this compound, has been conducted. These studies focus on their synthesis and the evaluation of their thermomechanical properties, contributing to the development of high-performance thermosetting polymers (Agag & Takeichi, 2003).
Blocking Carcinogenic Compounds
The reaction between ascorbate and nitrites, including compounds similar to this compound, has been studied as a potential means to block the formation of carcinogenic N-nitroso compounds. This research is crucial for understanding how certain chemical reactions can be inhibited to prevent the formation of harmful substances (Mirvish et al., 1972).
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-10-22-19-15-18(8-9-20(19)25(27)28)23-11-13-24(14-12-23)21(26)17-6-4-16(2)5-7-17/h3-9,15,22H,1,10-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHLXWCRKBOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-fluoro-4-[3-methyl-4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4055282.png)
![2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol](/img/structure/B4055286.png)

![N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide](/img/structure/B4055313.png)

![3-({[(4-sec-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4055340.png)
![N-(2,5-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4055349.png)
![N-{2,5-dimethoxy-4-[(2-methyl-3-phenylacryloyl)amino]phenyl}benzamide](/img/structure/B4055353.png)
![N-[(1-adamantylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4055358.png)

![N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4055369.png)
![2,2-diphenyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4055384.png)
![methyl (7-{2-[(2,5-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B4055392.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4055399.png)
